molecular formula C15H13N3O5S B2693581 methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate CAS No. 339584-42-8

methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate

Cat. No.: B2693581
CAS No.: 339584-42-8
M. Wt: 347.35
InChI Key: VSYJWVYICLCLAP-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate is a complex organic compound with a unique structure that combines a benzothiazole ring with a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

Methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate is unique due to its combination of a benzothiazole ring and a pyrrolidinone moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c1-23-14(22)8-2-3-9-10(6-8)24-15(16-9)17-11(19)7-18-12(20)4-5-13(18)21/h2-3,6H,4-5,7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYJWVYICLCLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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